1-(2-tert-Butylphenoxy)butan-2-ol

Description

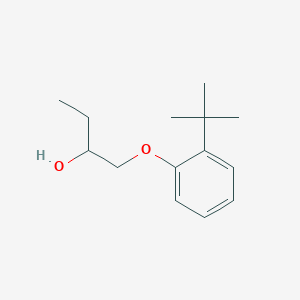

1-(2-tert-Butylphenoxy)butan-2-ol is a phenolic ether alcohol characterized by a tert-butyl-substituted phenoxy group attached to the second carbon of a butanol chain. Its structure combines hydrophobic (tert-butylphenoxy) and hydrophilic (hydroxyl) moieties, making it relevant in applications requiring controlled solubility, such as surfactants, fragrance additives, or agrochemical intermediates.

Properties

CAS No. |

139504-83-9 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1-(2-tert-butylphenoxy)butan-2-ol |

InChI |

InChI=1S/C14H22O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h6-9,11,15H,5,10H2,1-4H3 |

InChI Key |

WZQSXQCQBJFGTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC1=CC=CC=C1C(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl or Biphenyl Moieties

(a) 1-(2-tert-Butyl cyclohexyloxy)-2-butanol

- Structure : Replaces the phenyl ring with a cyclohexyl group.

- Safety: The Expert Panel for Fragrance Safety recommends specific maximum concentrations for this compound in 12 product categories due to its use in fragrances . Similar safety protocols may apply to 1-(2-tert-Butylphenoxy)butan-2-ol, though direct data are unavailable.

(b) Bitertanol (1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- Structure : Features a biphenyl-4-yloxy group and a triazole ring.

- Key Differences: Complexity: The triazole ring introduces hydrogen-bonding capacity and antifungal activity (used in agrochemicals) . Solubility: The biphenyl group increases hydrophobicity, likely reducing water solubility compared to this compound.

Comparison with Simpler Alcohols and Ethers

(a) 1-Butoxy-2-propanol

- Structure : A glycol ether with a butoxy chain.

- Key Differences: Safety: Requires EN 374-certified gloves and respiratory protection in poorly ventilated areas, suggesting higher volatility or toxicity than this compound . Applications: Primarily used as a solvent, whereas the tert-butylphenoxy group in the target compound may favor surfactant or stabilizer roles.

(b) 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol

- Structures: Branched alkenols with lower molecular weights.

- Key Differences: Boiling Points: 2-Methyl-3-buten-2-ol (98–99°C) and 3-Methyl-2-buten-1-ol (140°C) highlight how branching and hydroxyl position affect boiling points. The tert-butylphenoxy group in this compound likely increases its boiling point significantly (>200°C estimated). Reactivity: The phenolic ether in the target compound may resist oxidation better than unsaturated alkenols.

Physicochemical Property Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.